molecular formula C17H26N2O2 B8464283 Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 78273-74-2

Acetamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-

Cat. No. B8464283
M. Wt: 290.4 g/mol
InChI Key: FAXLXLJWHQJMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04293557

Procedure details

One gram of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine was dissolved in 1 ml of pyridine, and 0.5 ml of acetic anhydride was added. The mixture was allowed to stand at room temperature for 4 hours. The solvent was distilled off under reduced pressure, and small amounts of water and potassium carbonate were added. The mixture was extracted with chloroform, washed with water, and dried. Then, the solvent was distilled off. The residue was purified by TLC (developing solvent: chloroform/methanol=9/l) to afford 753 mg of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl] acetamide as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[O:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>N1C=CC=CC=1>[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[O:11][CH2:12][CH2:13][CH2:14][NH:15][C:19](=[O:21])[CH3:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(OCCCN)C=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and small amounts of water and potassium carbonate
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by TLC (developing solvent: chloroform/methanol=9/l)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(OCCCNC(C)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 753 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.